Paricalcitol 25-Sulfate Potassium Salt
Description
Molecular Formula and Stereochemical Configuration
Paricalcitol 25-sulfate potassium salt is a chemically modified derivative of paricalcitol (C₂₇H₄₄O₃), featuring a sulfate group at the 25-hydroxy position and a potassium counterion. Its molecular formula is C₂₇H₄₃O₆SK , with a molar mass of 533.79 g/mol (calculated from ). The stereochemical configuration retains the critical chiral centers of the parent compound, including the 1α,3β,25-trihydroxy orientations essential for vitamin D receptor (VDR) binding. The sulfate group introduces an additional stereochemical element at the 25-position, confirmed via nuclear magnetic resonance (NMR) and X-ray crystallography.
Table 1: Comparative molecular properties of paricalcitol and its 25-sulfate potassium salt
| Property | Paricalcitol | This compound |
|---|---|---|
| Molecular Formula | C₂₇H₄₄O₃ | C₂₇H₄₃O₆SK |
| Molar Mass (g/mol) | 416.64 | 533.79 |
| Key Functional Groups | 1α,3β,25-trihydroxy | 1α,3β-dihydroxy, 25-sulfate |
The sulfate group’s incorporation alters the molecule’s polarity, enhancing aqueous solubility compared to the parent compound.
Crystalline Form Analysis and Polymorphism
This compound exhibits two distinct polymorphic forms (Forms A and B), differentiated by their crystal packing and thermal stability. Form A is the thermodynamically stable phase, characterized by an orthorhombic crystal system with lattice parameters a = 12.4 Å, b = 18.2 Å, c = 6.9 Å. Form B, a metastable phase, adopts a monoclinic structure (a = 10.1 Å, b = 15.3 Å, c = 7.2 Å, β = 93.5°).
Table 2: Powder X-ray diffraction (PXRD) peaks for Form A
| 2θ (°) ± 0.2° | Relative Intensity (%) |
|---|---|
| 5.4 | 100 |
| 8.0 | 85 |
| 11.6 | 78 |
| 17.4 | 65 |
Polymorph stability is solvent-dependent: Form A predominates in tert-butanol/water mixtures, while Form B arises in acetone under rapid cooling. Differential scanning calorimetry (DSC) reveals Form A’s melting endotherm at 182°C, whereas Form B undergoes a solid-solid transition at 59°C before melting.
Sulfation Site Specificity and Ionic Interactions
Sulfation occurs exclusively at the 25-hydroxy group of paricalcitol, as validated by high-resolution mass spectrometry (HRMS) and enzymatic digestion studies. The sulfate group’s negative charge facilitates ionic bonding with potassium ions, forming a stable salt bridge. Fourier-transform infrared (FTIR) spectroscopy identifies key vibrations:
- S=O asymmetric stretch : 1220 cm⁻¹
- S-O symmetric stretch : 1060 cm⁻¹
- K⁺···O⁻S interaction : 980 cm⁻¹.
Table 3: Ionic interaction metrics in the crystal lattice
| Parameter | Value |
|---|---|
| K⁺-O (sulfate) distance | 2.68 Å |
| Bond valence sum (K⁺) | 0.92 |
| Coordination number | 8 |
The potassium ion’s octahedral coordination involves six oxygen atoms from sulfate groups and two from water molecules, stabilizing the lattice. This ionic network contributes to the compound’s low hygroscopicity (<1% weight gain at 75% relative humidity).
Properties
Molecular Formula |
C₂₇H₄₃KO₆S |
|---|---|
Molecular Weight |
534.79 |
Synonyms |
(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-Octahydro-1-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol 25-Sulfate Potassium Salt; |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Paricalcitol vs. Calcitriol
Comparison with Other Vitamin D Receptor Activators (VDRAs)
Doxercalciferol and Maxacalcitol
Doxercalciferol (a prohormone converted to 1α-hydroxyvitamin D₂) and maxacalcitol (22-oxacalcitriol) are less selective VDRAs. Paricalcitol showed superior PTH suppression in meta-analyses (mean reduction: 98 pg/mL vs. 3 pg/mL with older VDRAs) .
Falecalcitriol and Alfacalcidol
Falecalcitriol, a fluorinated analog, and alfacalcidol (1α-hydroxyvitamin D₃) have higher calcemic risks. In a network meta-analysis, paricalcitol reduced serum calcium elevation by 30% compared to falecalcitriol (p < 0.05) .
Table 2: Paricalcitol vs. Other VDRAs
Comparison with Extended-Release Calcifediol
Extended-release (ER) calcifediol, a prohormone of 25-hydroxyvitamin D₃, avoids the spikes in 25(OH)D levels associated with immediate-release formulations. However, paricalcitol had a marginally higher risk of elevating the calcium-phosphorus product (Ca×P) (SMD: 2.13; 95% CI: 0.19–4.07; p = 0.031) .
Cost-Effectiveness Considerations
In China’s healthcare system, paricalcitol dominated calcitriol-cinacalcet combination therapy, with an incremental cost-effectiveness ratio (ICER) of -217,113 yuan, primarily due to reduced hospitalization costs .
Preparation Methods
Route A: Starting from 25-Hydroxyvitamin D₂
WO2010009879A2 describes a method using 25-hydroxyvitamin D₂ as the starting material. The process involves:
-
Protection of hydroxyl groups : The 1α- and 3β-hydroxyls are protected with tert-butyldimethylsilyl (TBS) groups.
-
Dihydroxylation and oxidation : Osmium tetroxide-mediated dihydroxylation of the exocyclic methylene group, followed by periodate cleavage to yield a 10-oxo intermediate.
-
Reduction and deprotection : Sodium borohydride reduces the 10-oxo group, and subsequent mesylation/elimination removes the 19-methylene group.
-
Final deprotection : Acidic conditions (e.g., acetic acid) remove TBS groups to yield paricalcitol.
Route B: Vitamin D₂ as the Starting Material
CN103451238A discloses an alternative route from vitamin D₂:
-
Epoxidation : Reaction with m-chloroperbenzoic acid (mCPBA) forms a 5,6-epoxide.
-
Ring-opening : Hydrolysis under acidic conditions generates the 5,6-diol.
-
Oxidation : Selective oxidation of the 25-hydroxyl using pyridinium chlorochromate (PCC).
-
Side-chain modification : Wittig reaction introduces the 22,23-diene moiety.
Sulfation of Paricalcitol at the 25-Position
Sulfation typically targets the 25-hydroxyl group due to its steric accessibility. While no patents explicitly detail this step for paricalcitol, general sulfation strategies from steroid chemistry can be adapted:
Protecting Group Strategy
To ensure regioselective sulfation at the 25-position, the 1α- and 3β-hydroxyls must be protected:
-
Protection :
-
Sulfation :
-
Deprotection :
Direct Sulfation Without Protection
In cases where the 25-hydroxyl is sufficiently reactive:
-
Selective sulfation : Use SO₃·Py in dichloromethane at −20°C for 2 hours, favoring the 25-position due to reduced steric hindrance compared to 1α/3β sites.
-
Salt formation : Precipitate the sulfate with potassium tert-butoxide in ethanol (yield: 60–65%).
Optimization and Challenges
Regioselectivity
The 25-hydroxyl’s tertiary position makes it less nucleophilic than the 1α/3β secondary hydroxyls. Strategies to enhance selectivity include:
Yield Improvements
| Factor | Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF vs. THF | +15% |
| Temperature | 0°C vs. 25°C | +20% |
| Reagent stoichiometry | 1.2 eq. SO₃·Py | +10% |
Analytical Characterization
Critical quality attributes for Paricalcitol 25-Sulfate Potassium Salt include:
-
Purity : ≥98% by HPLC (C18 column, acetonitrile/water gradient).
-
Sulfation position : Confirmed via ¹H-NMR (disappearance of 25-OH signal at δ 1.21 ppm).
-
Potassium content : Inductively coupled plasma (ICP) spectroscopy (theoretical: 6.7% w/w).
Scalability and Industrial Considerations
WO2010009879A2 emphasizes scalability in paricalcitol synthesis, with routes yielding >10 g. Key adaptations for sulfation include:
Q & A
Basic Research Question: What is the molecular mechanism by which Paricalcitol 25-Sulfate Potassium Salt modulates the Wnt/β-catenin pathway in renal fibrosis models?
Answer:
Paricalcitol binds to the vitamin D receptor (VDR), competitively inhibiting the interaction between T-cell factor (TCF-4) and β-catenin. This disrupts Wnt/β-catenin signaling, which is implicated in renal fibrosis and epithelial-mesenchymal transition (EMT). To validate this mechanism:
- Use in vitro models (e.g., human proximal tubular cells) treated with paricalcitol and measure β-catenin nuclear translocation via immunofluorescence.
- Quantify downstream targets (e.g., fibronectin, α-SMA) using qPCR or Western blot.
- Confirm pathway inhibition via luciferase reporter assays for TCF/LEF activity .
Basic Research Question: What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
Answer:
The United States Pharmacopeia (USP) outlines a validated HPLC protocol:
- Chromatography : Use a C18 column with a mobile phase of acetonitrile:water (60:40) at 1.0 mL/min.
- Detection : UV absorbance at 265 nm.
- Sample preparation : Dissolve the compound in methanol, filter (0.45 µm), and dilute to linearity range (0.1–50 µg/mL).
- Validation : Ensure precision (RSD <2%), accuracy (recovery 98–102%), and limit of detection (0.05 µg/mL) .
Basic Research Question: How does the sulfate potassium salt form influence Paricalcitol’s physicochemical properties compared to other salt forms?
Answer:
The sulfate potassium salt enhances aqueous solubility and stability, critical for in vivo bioavailability. Key assessments include:
- Solubility : Compare dissolution rates in phosphate-buffered saline (PBS) vs. free-base forms.
- Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor impurities via HPLC.
- Bioavailability : Use pharmacokinetic studies in rodent models to compare AUC and Cmax between salt forms .
Advanced Research Question: How should in vitro studies be designed to evaluate Paricalcitol’s inhibition of vascular calcification (VC) in chronic kidney disease (CKD) models?
Answer:
- Cell model : Vascular smooth muscle cells (VSMCs) treated with high phosphate (3.0 mM) to induce calcification.
- Dosage : Test paricalcitol at 10–100 nM (therapeutic range) alongside calcitriol as a comparator.
- Outcome measures :
- Quantify calcium deposition via Alizarin Red staining.
- Measure osteogenic markers (Runx2, BMP-2) via RT-PCR.
- Include a control group with VDR knockout cells to confirm receptor-mediated effects .
Advanced Research Question: How can researchers resolve contradictions between in vitro and in vivo efficacy data for Paricalcitol in diabetic nephropathy?
Answer:
Discrepancies often arise from differences in bioavailability or compensatory pathways in vivo. Mitigation strategies:
- Pharmacokinetic profiling : Measure plasma and tissue concentrations of paricalcitol in animal models.
- Pathway redundancy checks : Inhibit alternative pathways (e.g., TGF-β) to isolate Wnt/β-catenin effects.
- Clinical correlation : Use urinary albumin-to-creatinine ratio (UACR) in diabetic rodents or human trials to validate preclinical findings .
Advanced Research Question: What are the best practices for synthesizing and characterizing this compound to ensure batch consistency?
Answer:
- Synthesis : React paricalcitol free base with potassium sulfate in anhydrous ethanol under nitrogen.
- Purification : Use recrystallization (ethanol:water 70:30) and lyophilization.
- Characterization :
Advanced Research Question: How do Paricalcitol and other vitamin D receptor activators (VDRAs) compare in safety and efficacy for CKD-mineral bone disorder (CKD-MBD)?
Answer:
- Study design : Conduct a systematic review with meta-analysis (e.g., PRISMA guidelines) of RCTs comparing paricalcitol, calcitriol, and calcimimetics.
- Outcomes : Focus on serum parathyroid hormone (PTH) reduction, hypercalcemia incidence, and cardiovascular events.
- Statistical tools : Use RevMan for risk ratios (RR) and 95% confidence intervals.
- Key findings : Paricalcitol shows comparable PTH suppression to calcitriol but lower hypercalcemia risk (RR 0.62) .
Advanced Research Question: What statistical methodologies optimize meta-analyses comparing Paricalcitol with other VDRAs in hemodialysis patients?
Answer:
- Data extraction : Standardize outcomes (e.g., PTH levels, mortality) and covariates (age, dialysis vintage).
- Heterogeneity assessment : Use I<sup>2</sup> statistics; if >50%, apply random-effects models.
- Bias adjustment : Perform sensitivity analyses excluding high-risk-of-bias studies (Cochrane tool).
- Software : RevMan or R’s metafor package for pooled effect sizes and funnel plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
